molecular formula C21H19NO4S B2991413 methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether CAS No. 338962-42-8

methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether

Cat. No.: B2991413
CAS No.: 338962-42-8
M. Wt: 381.45
InChI Key: RCNNXXRUYIDGGD-UHFFFAOYSA-N
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Description

Methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether (CAS: 338962-42-8) is a synthetic organic compound with the molecular formula C₂₁H₁₉NO₄S and a molar mass of 381.44 g/mol . Its structure features a 2,3-dihydro-1,4-benzoxazine core substituted at the 4-position with a phenyl group and a sulfonyl-linked 4-methoxyphenyl ether moiety. Key physicochemical properties include a predicted density of 1.298 g/cm³, a boiling point of 553°C, and a strongly acidic pKa of -2.83 . The compound is used in research settings with a purity exceeding 90% .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-25-17-11-13-18(14-12-17)27(23,24)22-19-9-5-6-10-21(19)26-15-20(22)16-7-3-2-4-8-16/h2-14,20H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNNXXRUYIDGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether is a complex organic compound that belongs to the class of benzoxazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a benzoxazine ring, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C16H17NO4SC_{16}H_{17}NO_4S with a molecular weight of approximately 381.45 g/mol. The structural characteristics of this compound allow for various chemical transformations that may enhance its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial activity against a range of microorganisms. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 μg/mL
Escherichia coli1264 μg/mL
Pseudomonas aeruginosa10128 μg/mL
Candida albicans1416 μg/mL

These findings suggest that the compound's sulfonyl group may play a crucial role in its antimicrobial mechanism of action, potentially disrupting bacterial cell wall synthesis or function.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicate that the compound exhibits significant free radical scavenging activity.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (μg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The antioxidant activity is attributed to the presence of hydroxyl groups in the benzoxazine structure, which can donate electrons to neutralize free radicals.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (μM)
MCF-715
A54920
HeLa18

Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent publication investigated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed that the compound retained activity against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent .
  • Antioxidant Mechanism Exploration : Another study focused on elucidating the mechanism behind its antioxidant properties. The researchers found that the compound effectively chelates metal ions and reduces oxidative stress markers in cellular models .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazine Derivatives

Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • Structure : Shares the benzoxazine core but replaces the sulfonylphenyl ether with an ethyl ester group (COOEt) .
  • Stability: Esters are prone to hydrolysis under acidic/basic conditions, whereas sulfonyl groups are more chemically inert .
  • Applications : Ethyl esters are often intermediates in drug synthesis, while sulfonyl derivatives may exhibit enhanced bioavailability due to stability .
7-Cyano DAMPA Ethyl Ester
  • Structure: Contains a cyano-substituted benzoxazine with an ethyl ester.
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, altering reactivity compared to the target compound’s methoxy and sulfonyl groups .

Sulfonated Aromatic Compounds

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structure : A triazole-containing sulfonated phenyl derivative with fluorine substituents .
  • Electron Effects: Fluorine atoms enhance electronegativity and metabolic stability, which the target compound lacks .
2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate
  • Structure : A bis-sulfonated ethylene glycol derivative .
  • Key Differences :
    • Flexibility : The ethylene glycol spacer increases conformational flexibility, unlike the rigid benzoxazine-sulfonylphenyl ether framework.
    • Acidity : Dual sulfonate groups may result in lower pKa values than the target compound’s single sulfonyl group .

Sulfinyl vs. Sulfonyl Derivatives

3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester
  • Structure : Features a sulfinyl (SO) group instead of sulfonyl (SO₂) .
  • Stability: Sulfonyl groups are more resistant to redox reactions compared to sulfinyl groups .

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) pKa Key Applications/Properties
Target Compound Benzoxazine Sulfonyl, methoxyphenyl ether 381.44 -2.83 Research reagent, high stability
Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Benzoxazine Ethyl ester ~300 (estimated) ~1–2 (ester) Synthetic intermediate
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Sulfonyl, difluorophenyl ~500 (estimated) Not reported Potential antimicrobial agent
2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate Ethylene glycol Bis-sulfonate 532.55 < -3 Pharmaceutical intermediate

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of benzoxazine precursors, similar to methods in and , where sodium ethoxide or cesium carbonate mediate nucleophilic substitutions .
  • Biological Relevance : While direct activity data for the target compound is unavailable, sulfonated benzoxazines are explored in drug discovery for their stability and ability to mimic bioactive motifs .
  • Thermal Stability : The high predicted boiling point (553°C ) suggests suitability for high-temperature applications, contrasting with lower-molecular-weight analogs like ethyl esters .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether?

Answer:
The compound’s synthesis involves sulfonylation and etherification steps. A validated approach includes:

  • Sulfonylation : Reacting 3-phenyl-2,3-dihydro-4H-1,4-benzoxazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C, with a base like pyridine to scavenge HCl).
  • Etherification : Coupling the sulfonylated intermediate with methyl 4-hydroxyphenyl ether via nucleophilic substitution (K₂CO₃ in DMF, 60–80°C).
    Monitor reaction progress using TLC (hexane:EtOAc, 3:1) and purify via column chromatography. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio) and inert atmosphere to prevent oxidation .

Advanced: How can computational chemistry predict regioselectivity during functionalization of the benzoxazine ring?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For example:

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions on the benzoxazine ring.
  • Transition State Analysis : Simulate energy barriers for sulfonylation at the 4-position versus competing sites.
    Validate predictions experimentally using regioselective blocking groups (e.g., tert-butyl) and compare with NMR (¹H/¹³C) and X-ray crystallography data .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.8–4.5 ppm for benzoxazine CH₂ groups) and ¹³C NMR (δ 160–165 ppm for sulfonyl-attached carbons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and ether C-O-C (1250–1050 cm⁻¹) .

Advanced: How to address discrepancies in crystallographic data due to polymorphism?

Answer:

  • Crystallization Screening : Test solvents (e.g., EtOH, DMSO, acetone) and slow evaporation vs. diffusion methods to isolate polymorphs.
  • SHELX Refinement : Use SHELXL for high-resolution data (R-factor <5%) to resolve disorder in the benzoxazine ring or sulfonyl group .
  • PXRD Comparison : Match experimental patterns with simulated data from single-crystal structures to identify dominant polymorphs .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
  • Stability Monitoring : Perform HPLC purity checks (C18 column, 254 nm) every 6 months; degradation >5% warrants repurification .

Advanced: How to investigate the compound’s interactions with enzyme targets using biophysical assays?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions.
  • Molecular Docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis studies on key residues (e.g., catalytic cysteines) .

Basic: How to troubleshoot low yields during scale-up synthesis?

Answer:

  • Process Optimization : Replace batch reactors with flow chemistry for better heat/mass transfer.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated derivatives) and adjust stoichiometry.
  • Catalyst Screening : Test Pd/C or CuI for coupling steps to enhance efficiency .

Advanced: What strategies resolve conflicting bioactivity data across assay platforms?

Answer:

  • Assay Cross-Validation : Compare results from calcium mobilization (FLIPR) and dynamic mass redistribution (DMR) assays to rule out false positives .
  • Metabolite Profiling : Use LC-HRMS to check for in situ degradation products that may interfere with activity.
  • Positive Controls : Include reference inhibitors (e.g., benoxacor for benzoxazine-related targets) to calibrate assay sensitivity .

Basic: How to assess the compound’s solubility for in vitro studies?

Answer:

  • Solvent Screening : Test DMSO, ethanol, and PEG-400 at 10 mM stock concentrations.
  • Nephelometry : Quantitate precipitate formation in PBS (pH 7.4) using UV-Vis (λ = 600 nm).
  • Co-Solvency Approach : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

Advanced: How to design SAR studies targeting the sulfonamide moiety?

Answer:

  • Analog Synthesis : Replace the sulfonyl group with carbonyl or phosphoryl moieties; assess activity via IC₅₀ shifts.
  • 3D-QSAR Modeling : Align compounds using CoMFA/CoMSIA to map steric/electronic requirements.
  • Crystallographic Validation : Co-crystallize analogs with the target to correlate binding modes with activity .

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